N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine is a synthetic compound with a unique structure that includes a cyclopropyl group, a methoxyethyl group, and a dimethylthietan amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyethyl intermediates. These intermediates are then reacted with a thietan amine under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine include:
- N-(1-Cyclopropyl-2-methoxyethyl)-2-methyl-2,3-dihydroindole-1-carboxamide
- N-(1-Cyclopropyl-2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-3-pyrrolidinamine
- 1-(1-Cyclopropyl-2-methoxyethyl)-1-propylthiourea
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H21NOS |
---|---|
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
N-(1-cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H21NOS/c1-11(2)10(7-14-11)12-9(6-13-3)8-4-5-8/h8-10,12H,4-7H2,1-3H3 |
InChI-Schlüssel |
WJLJBAQBJJZNEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NC(COC)C2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.